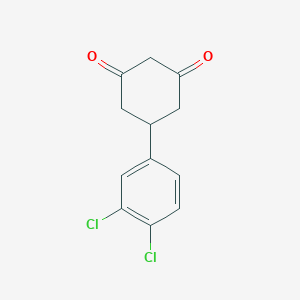

5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione

説明

BenchChem offers high-quality 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

5-(3,4-dichlorophenyl)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2O2/c13-11-2-1-7(5-12(11)14)8-3-9(15)6-10(16)4-8/h1-2,5,8H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNSOWNAHAULUPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344748 | |

| Record name | 5-(3,4-dichlorophenyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27463-42-9 | |

| Record name | 5-(3,4-dichlorophenyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione

This guide provides a comprehensive overview of the chemical synthesis of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione, a molecule of interest in medicinal chemistry and drug development due to the prevalence of the cyclohexane-1,3-dione scaffold in biologically active compounds.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the synthetic strategy, reaction mechanism, and a practical, step-by-step protocol.

Introduction and Significance

Cyclohexane-1,3-dione derivatives are recognized as privileged structures in the synthesis of a wide array of heterocyclic compounds and natural products.[1] Their chemical versatility, stemming from the presence of a highly reactive methylene group and dicarbonyl functionality, allows for their use as foundational building blocks in organic synthesis.[1] The incorporation of a 3,4-dichlorophenyl substituent introduces specific electronic and lipophilic properties that can be crucial for modulating the pharmacological activity of the resulting molecules. Aryl-substituted cyclohexane-1,3-diones have been investigated for various biological activities, including their potential as enzyme inhibitors and as intermediates in the synthesis of compounds with anti-proliferative properties.[3][4]

Core Synthetic Strategy: The Tandem Knoevenagel-Michael Reaction

The most direct and efficient route for the synthesis of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione is a tandem reaction sequence involving an initial Knoevenagel condensation followed by a Michael addition.[5][6] This one-pot synthesis is highly valued for its atom economy and operational simplicity.

The overall reaction is as follows:

3,4-Dichlorobenzaldehyde + 2 x Cyclohexane-1,3-dione → 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione

This transformation is typically catalyzed by a weak base, which is sufficient to deprotonate the active methylene group of cyclohexane-1,3-dione without promoting self-condensation of the aldehyde.[7]

Mechanistic Insights

The reaction proceeds through two key stages:

-

Knoevenagel Condensation: A base abstracts a proton from the active methylene group (C-2) of cyclohexane-1,3-dione, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 3,4-dichlorobenzaldehyde. Subsequent dehydration of the resulting aldol-type adduct yields an α,β-unsaturated ketone, specifically 2-(3,4-dichlorobenzylidene)cyclohexane-1,3-dione.[7][8]

-

Michael Addition: A second molecule of cyclohexane-1,3-dione, also activated by the base to form an enolate, acts as the Michael donor. It undergoes a conjugate (1,4-) addition to the electron-deficient β-carbon of the α,β-unsaturated ketone formed in the first step.[9][10] This nucleophilic attack results in the formation of the final product, 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione.[11]

The following diagram illustrates the proposed reaction pathway:

Experimental Protocol

The following is a representative experimental procedure for the synthesis of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione. This protocol is based on established methodologies for similar transformations.[5]

Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 3,4-Dichlorobenzaldehyde | C₇H₄Cl₂O | 175.01 | 6287-38-3 |

| Cyclohexane-1,3-dione | C₆H₈O₂ | 112.13 | 504-02-9 |

| Methanol | CH₄O | 32.04 | 67-56-1 |

| Piperidine (Catalyst) | C₅H₁₁N | 85.15 | 110-89-4 |

| Distilled Water | H₂O | 18.02 | 7732-18-5 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 |

| Hexane | C₆H₁₄ | 86.18 | 110-54-3 |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dichlorobenzaldehyde (10 mmol, 1.75 g) and cyclohexane-1,3-dione (22 mmol, 2.47 g) in methanol (50 mL).

-

Catalyst Addition: To the stirred solution, add piperidine (1 mmol, 0.1 mL) as a catalyst.

-

Reaction Execution: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 4-6 hours.[5]

-

Workup and Isolation: Upon completion, a precipitate will form. Filter the solid product and wash it with cold methanol to remove any unreacted starting materials.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the pure 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The following diagram provides a visual representation of the experimental workflow:

Conclusion

The synthesis of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione is readily achievable through a robust and efficient tandem Knoevenagel condensation/Michael addition reaction. This method offers a straightforward approach for accessing this valuable chemical intermediate. The versatility of the cyclohexane-1,3-dione core, combined with the specific properties imparted by the dichlorophenyl substituent, makes the target molecule a promising scaffold for the development of novel therapeutic agents. Further derivatization of this compound could lead to the discovery of new molecules with significant biological activities.

References

-

Taylor & Francis. (n.d.). Greener approach toward the generation of dimedone derivatives. Taylor & Francis Online. Retrieved from [Link]

- Singh, R., et al. (2022). One-Pot Green Synthesis and Biological Evaluation of Dimedone-Coupled 2,3-Dihydrofuran Derivatives to Divulge Their Inhibition Potential against Staphylococcal Thioredoxin Reductase Enzyme. ACS Omega, 7(4), 3567-3579.

-

SIRJANA JOURNAL. (n.d.). Dimedone: A Versatile Molecule in the synthesis of various heterocycles. Retrieved from [Link]

-

Bartleby.com. (n.d.). Dimedone Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Applications of Dimedone in the Synthesis of Heterocycles: An Update. Retrieved from [Link]

-

ACS Omega. (2019). Knoevenagel/Tandem Knoevenagel and Michael Adducts of Cyclohexane-1,3-dione and Aryl Aldehydes: Synthesis, DFT Studies, Xanthine Oxidase Inhibitory Potential, and Molecular Modeling. Retrieved from [Link]

-

ResearchGate. (n.d.). Knoevenagel/Michael-addition/cyclization/ring-opening cascade between aldehydes 1, 3-arylisoxazol-5(4H). Retrieved from [Link]

-

PubMed. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Retrieved from [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

ResearchGate. (n.d.). Domino Knoevenagel condensation, Michael addition, and cyclization using ionic liquid, 2-hydroxyethylammonium formate, as a recoverable catalyst | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. Retrieved from [Link]

-

The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

- Google Patents. (n.d.). WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.

-

ResearchGate. (n.d.). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products | Request PDF. Retrieved from [Link]

-

YouTube. (2020, January 27). Michael Additions Revisited with 1,3 Dicarbonyls. Retrieved from [Link]

- Google Patents. (n.d.). US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.

- Google Patents. (n.d.). EP0195053B1 - Process for preparing 1,3-cyclohexanedione derivatives and intermediates therefor.

-

ResearchGate. (n.d.). (PDF) Recent Advances in Base-Assisted Michael Addition Reactions. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Retrieved from [Link]

-

Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

-

YouTube. (2018, May 10). Michael Addition Reaction Mechanism. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 8. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]

- 9. Michael Addition [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide on the Core Mechanism of Action of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione and its Analogs

This guide provides a detailed exploration of the potential mechanism of action of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione, a member of the versatile class of cyclohexane-1,3-dione derivatives. While direct studies on this specific molecule are limited, this document synthesizes findings from structurally related compounds to propose a likely and compelling mechanism of action. This analysis is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Therapeutic Potential of the Cyclohexane-1,3-dione Scaffold

The cyclohexane-1,3-dione core is a privileged scaffold in medicinal chemistry, serving as a versatile precursor for a plethora of synthetically significant compounds.[1][2] These derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and herbicidal properties.[2] The reactivity of the active methylene group and the dicarbonyl moiety within the cyclohexane-1,3-dione structure allows for diverse chemical modifications, leading to a wide array of pharmacologically active molecules.[2]

Postulated Primary Mechanism of Action: Kinase Inhibition in Oncology

A significant body of research points towards the role of cyclohexane-1,3-dione derivatives as potent inhibitors of various protein kinases, particularly receptor tyrosine kinases (RTKs).[3][4][5] This inhibitory action is a key focus for anticancer drug development.

Targeting the c-Met Receptor Tyrosine Kinase

Several studies have highlighted the potential of cyclohexane-1,3-dione derivatives to inhibit the enzymatic activity of c-Met, a receptor tyrosine kinase that is often overexpressed in non-small-cell lung cancer (NSCLC).[3][4] The c-Met signaling pathway plays a crucial role in cell proliferation, migration, and invasion. Its dysregulation is a hallmark of many cancers.

The proposed mechanism involves the binding of the cyclohexane-1,3-dione derivative to the ATP-binding pocket of the c-Met kinase domain. This competitive inhibition prevents the phosphorylation of downstream signaling molecules, thereby abrogating the oncogenic signaling cascade. The 3,4-dichlorophenyl substituent on the cyclohexane ring likely contributes to the binding affinity and specificity for the target kinase.

Caption: Proposed mechanism of c-Met inhibition by 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione.

Broader Kinase Inhibition Profile

Beyond c-Met, cyclohexane-1,3-dione derivatives have been shown to possess inhibitory activity against a panel of other kinases, including c-Kit, Flt-3, VEGFR-2, EGFR, PDGFR, and Pim-1.[3][4] This multi-targeted kinase inhibition profile suggests that compounds based on this scaffold could be effective in treating a range of cancers driven by different oncogenic kinases.

Alternative and Secondary Mechanisms of Action

While kinase inhibition is a prominent proposed mechanism, the chemical versatility of the cyclohexane-1,3-dione scaffold allows for other potential biological activities.

Inhibition of p-Hydroxyphenylpyruvate Dioxygenase (HPPD)

In the realm of herbicides, 2-acyl-cyclohexane-1,3-diones are known inhibitors of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[6] This enzyme is crucial for the biosynthesis of plastoquinone and tocochromanols in plants. The inhibitory mechanism involves the chelation of the ferrous ion in the active site of the enzyme by the 1,3-dione moiety.[7] While this is a well-established mechanism in plants, it is less likely to be the primary mode of action for anticancer effects in humans, but it highlights the potential for this class of compounds to interact with metalloenzymes.

Anti-inflammatory Properties

Derivatives of 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-thione have demonstrated significant anti-inflammatory activity.[8] Although the core structure differs, the presence of the 3,4-dichlorophenyl group in both this series and the topic compound suggests that this moiety may contribute to anti-inflammatory effects, possibly through the inhibition of inflammatory mediators or enzymes.

Proposed Experimental Workflow for Mechanism of Action Elucidation

To definitively determine the mechanism of action of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione, a systematic experimental approach is required.

Caption: A streamlined experimental workflow for elucidating the mechanism of action.

Step-by-Step Methodologies

-

Cell Viability and Proliferation Assays:

-

Objective: To determine the cytotoxic and anti-proliferative effects of the compound on a panel of cancer cell lines, including those with known c-Met overexpression (e.g., H460, A549).

-

Protocol (MTT Assay):

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

-

-

Kinase Profiling:

-

Objective: To identify the specific kinase targets of the compound.

-

Protocol (In vitro Kinase Panel Screen):

-

Submit the compound to a commercial or in-house kinase screening service (e.g., Eurofins, Promega).

-

The compound is typically tested at a fixed concentration (e.g., 10 µM) against a large panel of purified kinases.

-

The percentage of inhibition for each kinase is determined by measuring the reduction in kinase activity (e.g., via ATP consumption or substrate phosphorylation).

-

-

-

Target Validation: In Vitro Kinase Assay:

-

Objective: To confirm the inhibitory activity against the identified primary target (e.g., c-Met) and determine the IC50 value.

-

Protocol (e.g., ADP-Glo™ Kinase Assay):

-

In a multi-well plate, combine the purified kinase (e.g., recombinant c-Met), the kinase substrate, and ATP.

-

Add varying concentrations of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione.

-

Incubate to allow the kinase reaction to proceed.

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

-

Measure the luminescence, which is proportional to the kinase activity.

-

Calculate the IC50 value from the dose-response curve.

-

-

-

Cellular Target Engagement and Downstream Signaling:

-

Objective: To confirm that the compound inhibits the target kinase and its downstream signaling pathway in a cellular context.

-

Protocol (Western Blotting):

-

Treat cancer cells expressing the target kinase with the compound for a specified time.

-

Lyse the cells to extract proteins.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the proteins to a membrane (e.g., PVDF).

-

Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase (e.g., phospho-c-Met) and its downstream effectors (e.g., phospho-Akt, phospho-ERK).

-

Use secondary antibodies conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.

-

Analyze the band intensities to determine the effect of the compound on protein phosphorylation.

-

-

Quantitative Data Summary

| Compound Class | Target | Reported Activity | Reference |

| 1,2,4-Triazine derivatives from cyclohexane-1,3-dione | c-Met | IC50 values ranging from 0.24 to 9.36 nM | [5] |

| 2-Acyl-cyclohexane-1,3-diones | Plant HPPD | I50app: 0.18 ± 0.02 μM (for a C11 alkyl side chain derivative) | [6] |

Conclusion

Based on the available evidence from structurally related compounds, the most probable mechanism of action for 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione as a potential therapeutic agent, particularly in oncology, is the inhibition of receptor tyrosine kinases such as c-Met . The dichlorophenyl moiety likely plays a crucial role in the binding affinity and selectivity of the compound. The proposed experimental workflow provides a robust framework for validating this hypothesis and fully elucidating the molecular mechanism of this promising compound. Further research into this specific molecule is warranted to confirm its therapeutic potential.

References

-

El-Damasy, D. A., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. [Link][3][4]

-

Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry. [Link][5]

-

Gerwick, B. C., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Molecules. [Link][6]

-

Sharma, D., et al. (2024). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. ResearchGate. [Link][1]

-

Turan-Zitouni, G., et al. (2013). Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones. Archiv der Pharmazie. [Link][8]

-

Sharma, D., & Singh, P. (2025). Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules. ResearchGate. [Link][2]

-

Turan, N., et al. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules. [Link][7][9][10]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site [mdpi.com]

- 7. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Spectroscopic Data for 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established principles of spectroscopic analysis. While experimental data for this specific molecule is not publicly available, this guide offers a robust predictive analysis based on data from analogous structures and foundational spectroscopic theory.

Introduction

5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione is a derivative of cyclohexane-1,3-dione, a versatile scaffold in organic synthesis.[1] The presence of the dichlorophenyl substituent is expected to significantly influence its spectroscopic properties and potential biological activity. Accurate interpretation of its spectroscopic data is crucial for its identification, purity assessment, and structural elucidation in various research and development settings.

A key characteristic of cyclohexane-1,3-diones is their existence in a tautomeric equilibrium between the diketo and enol forms.[2][3][4][5] This phenomenon is highly dependent on the solvent and substitution pattern and will be a central theme in the interpretation of the spectroscopic data.[2][3][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione, both ¹H and ¹³C NMR will provide critical information regarding the molecular framework and the keto-enol tautomerism.

Experimental Protocol: Acquiring NMR Spectra

A standardized protocol for acquiring high-quality NMR spectra of small organic molecules is outlined below.

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Causality in Experimental Choices:

-

Deuterated Solvents: The use of deuterated solvents is essential to avoid large solvent signals that would otherwise obscure the analyte's signals in ¹H NMR. The choice of solvent (e.g., chloroform-d for non-polar, DMSO-d6 for polar samples) can also influence the keto-enol equilibrium.[3][5]

-

Internal Standard: Tetramethylsilane (TMS) is a common internal standard as its protons are highly shielded, resonating at 0 ppm, which rarely overlaps with signals from organic molecules.[6][7]

-

Shimming: This process corrects for inhomogeneities in the magnetic field, leading to sharper and more resolved NMR signals, which is critical for accurate coupling constant determination.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione is expected to show distinct signals for both the diketo and enol tautomers, with the ratio depending on the solvent.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment (Diketo Form) | Assignment (Enol Form) |

| ~11-13 | br s | (variable) | - | Enolic OH |

| ~7.2-7.5 | m | 3H | Ar-H | Ar-H |

| ~5.5 | s | (variable) | - | C=CH |

| ~3.5 | m | 1H | CH-Ar | CH-Ar |

| ~2.5-3.0 | m | 4H | CH₂-C=O | CH₂-C=O & CH₂-C=C |

Interpretation:

-

Aromatic Protons: The dichlorophenyl group will give rise to a complex multiplet in the aromatic region.

-

Cyclohexane Ring Protons: The protons on the cyclohexane ring will appear as multiplets in the aliphatic region. The chemical shifts will differ between the diketo and enol forms due to the change in hybridization of the adjacent carbons.

-

Enolic Proton: A broad singlet in the downfield region (11-13 ppm) is a characteristic signal for the enolic hydroxyl proton, which is often broadened due to hydrogen bonding and exchange.

-

Vinylic Proton: The enol form will exhibit a singlet around 5.5 ppm corresponding to the proton on the carbon-carbon double bond.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will also reflect the presence of both tautomers.

| Predicted Chemical Shift (ppm) | Assignment (Diketo Form) | Assignment (Enol Form) |

| ~200-210 | C=O | C=O |

| ~190 | - | C-OH |

| ~140-145 | Ar-C (quaternary) | Ar-C (quaternary) |

| ~125-135 | Ar-CH | Ar-CH |

| ~100 | - | C=CH |

| ~50-60 | CH₂ | CH₂ |

| ~40-50 | CH-Ar | CH-Ar |

Interpretation:

-

Carbonyl Carbons: The diketo form will show a characteristic signal for the carbonyl carbons in the 200-210 ppm region. In the enol form, one carbonyl signal will remain, while the other carbon involved in the enol will shift upfield.

-

Aromatic Carbons: The signals for the aromatic carbons will be in the 125-145 ppm range.

-

Enol Carbons: The enol form will have two distinctive signals: one for the carbon bearing the hydroxyl group (~190 ppm) and another for the vinylic carbon (~100 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Acquiring ESI-MS Spectra

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione.[8][9][10]

Caption: A typical workflow for acquiring and processing Electrospray Ionization Mass Spectrometry data.

Causality in Experimental Choices:

-

Dilute Solution: High concentrations can lead to signal suppression and the formation of adducts, complicating the spectrum.

-

Solvent Choice: The solvent must be volatile and capable of dissolving the analyte. Methanol and acetonitrile are common choices for ESI.[8]

-

Acidification: Adding a small amount of acid like formic acid promotes protonation, leading to the formation of [M+H]⁺ ions in positive ion mode, which are often more stable and easier to detect.[8]

Predicted Mass Spectrum

The mass spectrum of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione is expected to show a characteristic isotopic pattern due to the presence of two chlorine atoms.

| Predicted m/z | Ion | Relative Abundance Pattern | Interpretation |

| 257/259/261 | [M+H]⁺ | ~9:6:1 | Molecular ion peak showing the characteristic isotopic signature of two chlorine atoms. |

| 221/223 | [M+H - HCl]⁺ | ~3:1 | Loss of a molecule of hydrogen chloride. |

| 185 | [M+H - 2HCl]⁺ | - | Loss of two molecules of hydrogen chloride. |

| 145 | [C₆H₃Cl₂]⁺ | ~9:6:1 | Dichlorophenyl cation fragment. |

Interpretation:

-

Molecular Ion: The molecular weight of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione is 257.11 g/mol . In positive ion ESI-MS, the protonated molecule [M+H]⁺ will be observed. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic pattern of peaks at m/z 257, 259, and 261 with a relative intensity ratio of approximately 9:6:1 is expected.[11]

-

Fragmentation: Common fragmentation pathways for chlorinated aromatic compounds include the loss of HCl.[12] The dichlorophenyl cation is also an expected stable fragment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione, the IR spectrum will be particularly useful for observing the carbonyl and hydroxyl groups of the two tautomers.

Experimental Protocol: Acquiring ATR-FTIR Spectra

Attenuated Total Reflectance (ATR) is a common sampling technique for solid and liquid samples that requires minimal sample preparation.[13][14][15]

Caption: A simplified workflow for acquiring an ATR-FTIR spectrum.

Causality in Experimental Choices:

-

Background Spectrum: Collecting a background spectrum is crucial to subtract the absorbance of atmospheric CO₂ and water vapor, as well as any absorbance from the ATR crystal itself.[16]

-

Pressure Application: Applying pressure ensures intimate contact between the sample and the ATR crystal, which is necessary for the evanescent wave to penetrate the sample and for a good quality spectrum to be obtained.[16]

Predicted IR Spectrum

The IR spectrum will likely be a superposition of the spectra of the diketo and enol forms.

| Predicted Wavenumber (cm⁻¹) | Vibration | Tautomer |

| 3200-2500 (broad) | O-H stretch | Enol |

| ~1715 | C=O stretch | Diketo |

| ~1650 | C=O stretch (conjugated) | Enol |

| ~1600 | C=C stretch | Enol |

| ~1550-1450 | C=C stretch (aromatic) | Both |

| ~1100-1000 | C-O stretch | Enol |

| ~800-850 | C-H out-of-plane bending (aromatic) | Both |

| ~700-800 | C-Cl stretch | Both |

Interpretation:

-

Hydroxyl Stretch: The enol form will show a very broad absorption band in the 3200-2500 cm⁻¹ region, characteristic of a hydrogen-bonded hydroxyl group.

-

Carbonyl Stretches: The diketo form will exhibit a strong absorption around 1715 cm⁻¹ for the C=O stretch. The enol form will have a conjugated carbonyl group, which will absorb at a lower wavenumber, around 1650 cm⁻¹.

-

C=C Stretches: A band around 1600 cm⁻¹ will be indicative of the C=C double bond in the enol form. Aromatic C=C stretching vibrations will appear in the 1550-1450 cm⁻¹ region.

-

C-Cl Stretch: The presence of the chloro substituents will give rise to absorptions in the fingerprint region, typically between 700 and 800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems.

Experimental Protocol: Acquiring UV-Vis Spectra

A standard procedure for obtaining a UV-Vis spectrum of a compound in solution is as follows.[17][18][19][20]

Caption: A standard workflow for UV-Vis spectroscopic analysis.

Causality in Experimental Choices:

-

UV-Transparent Solvent: The solvent must not absorb in the same region as the analyte. Solvents like ethanol, methanol, and cyclohexane are commonly used for UV-Vis spectroscopy.[21]

-

Quartz Cuvettes: Glass and plastic cuvettes absorb UV light and are therefore unsuitable for measurements below ~350 nm. Quartz cuvettes are transparent in the UV region.[21]

-

Baseline Correction: Recording a baseline with the pure solvent allows for the subtraction of any absorbance from the solvent and the cuvette, ensuring that the final spectrum is only that of the analyte.[17][18]

Predicted UV-Vis Spectrum

The UV-Vis spectrum will be dominated by the electronic transitions of the enol form, which has a more extended conjugated system.

| Predicted λmax (nm) | Transition | Tautomer |

| ~250-260 | π → π | Diketo (aromatic ring) |

| ~280-320 | π → π | Enol (conjugated system) |

| ~320-360 | n → π* | Both (carbonyl groups) |

Interpretation:

-

π → π Transitions:* The enol form, with its conjugated system encompassing the aromatic ring and the enone moiety, will exhibit a strong π → π* transition at a longer wavelength compared to the diketo form.[22][23][24] The aromatic ring in both tautomers will also have a π → π* transition at a shorter wavelength.

-

n → π Transitions:* The carbonyl groups in both tautomers will give rise to weaker n → π* transitions at longer wavelengths.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have established a comprehensive set of expected spectral features. This information will serve as a valuable resource for the identification and characterization of this compound in a research and development setting. The pronounced role of keto-enol tautomerism underscores the importance of considering solvent effects and carefully interpreting the combined spectral data from multiple techniques for a complete structural elucidation.

References

- Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue University College of Engineering.

- Laskin, J., & Laskin, A. (2014). An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry. Analytical Methods, 6(1), 139-151.

- Ultraviolet-Visible (UV-Vis) Spectrophotometer Standard Operating Procedure. (n.d.). University of Notre Dame.

- BenchChem. (2025). Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-1-(difluoromethyl)-2-fluorobenzene.

- Ossila. (n.d.).

- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.

- Experiment 2.4. Uv-Visible Spectrophotom. (n.d.). Scribd.

- NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones. (2025).

- Thomas, L., & Sessions, L. B. (n.d.). Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer. Valencia College.

- Schlosser, G. (2019).

- β-diketones compounds exist mainly in 2 forms in equilibrium as we see on schema. (n.d.). University of Montpellier.

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- SYNTHESIS, SPECTRAL CHARACTERIZATION, ANTIMICROBIAL, ANTI-INFLAMMATORY, ANTIOXIDANT, AND CYCLIC VOLTAMMETRIC STUDIES OF β. (n.d.). Rasayan Journal of Chemistry.

- Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574.

- Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube.

- Organomation. (n.d.).

- NMR Sample Preparation. (n.d.).

- An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2025).

- NMR Guidelines for ACS Journals. (n.d.). American Chemical Society.

- Hansen, P. E., & Spanget-Larsen, J. (2017). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 22(9), 1438.

- Gammadata. (n.d.).

- Calculated 1 H and 13 C NMR chemical shifts of the two possible isomers of 2 at the mPW1PW91/6-311G(d,p) level. (2020).

- Copies of 1H, 13C, 19F NMR spectra. (n.d.).

- An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucid

- Specac Ltd. (n.d.).

- Campbell, R. D., & Gilow, H. M. (1960). β-Diketones. II. Ultraviolet and Infrared Spectra of Some 2-Aroylcyclohexanones. Journal of the American Chemical Society, 82(9), 2389–2393.

- NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Cambridge.

- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (n.d.).

- Chen, C. H., et al. (2021). Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism. Frontiers in Chemistry, 9, 755837.

- An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. (2024).

- Clark, J. (2025, November 14). mass spectrum of 1,1-dichloroethane C2H4Cl2 fragmentation pattern of m/z m/e. Doc Brown's Chemistry.

- 5-(2,4-Dichlorophenyl)cyclohexane-1,3-dione. (n.d.). Amerigo Scientific.

- Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. (n.d.). Thermo Fisher Scientific.

- 5-(3,4-DICHLOROPHENYL)CYCLOHEXANE-1,3-DIONE | 27463-42-9. (n.d.). ChemicalBook.

- 27463-42-9 | 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione. (n.d.). Aromsyn.

- 1,3-Cyclohexanedione, 5-[2,4-dichlorophenyl]-. (n.d.). SpectraBase.

- 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. (n.d.).

- Fragmentation (mass spectrometry). (n.d.). Wikipedia.

- Kumar, A., et al. (2014). Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones. Drug Research, 64(2), 66-72.

- An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. (2024). PubMed.

- MASS SPECTROMETRY: FRAGMENTATION P

- ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. (n.d.).

- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.

- Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. (n.d.).

- Das, P., et al. (2014). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications. U.S.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. organomation.com [organomation.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mass spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. agilent.com [agilent.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 16. gammadata.se [gammadata.se]

- 17. engineering.purdue.edu [engineering.purdue.edu]

- 18. cbic.yale.edu [cbic.yale.edu]

- 19. scribd.com [scribd.com]

- 20. science.valenciacollege.edu [science.valenciacollege.edu]

- 21. ossila.com [ossila.com]

- 22. rsc.org [rsc.org]

- 23. Bot Verification [rasayanjournal.co.in]

- 24. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Biological Activity of 5-Aryl-Cyclohexane-1,3-diones: A Case Study on the 5-(3,4-Dichlorophenyl) Analogue

Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist's Foreword: The cyclohexane-1,3-dione scaffold represents a "privileged structure" in the realms of medicinal chemistry and agrochemistry. Its unique chemical properties, particularly the pronounced keto-enol tautomerism and the reactivity of its C2 and C5 positions, render it a versatile precursor for a plethora of bioactive molecules.[1][2][3] This guide moves beyond a simple data sheet for 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione, a compound for which specific biological data is not extensively published. Instead, we will dissect the well-established biological activities of the broader 5-Aryl-cyclohexane-1,3-dione class to build a robust, predictive framework for understanding the potential of this specific analogue. By examining the causality behind the established mechanisms of action—from enzyme inhibition to cell signaling disruption—we provide a foundational guide for future research and development.

Part 1: Core Biological Activity in Agrochemical Science

The most extensively documented application of cyclohexane-1,3-dione derivatives is in agriculture, where they function as potent herbicides.[4][5] Their efficacy stems from the targeted inhibition of crucial plant-specific enzymes.

Primary Mechanism: Inhibition of Acetyl-CoA Carboxylase (ACCase)

The primary mode of action for many graminicides (grass-selective herbicides) in this class is the potent inhibition of Acetyl-CoA Carboxylase (ACCase).[6][7]

Mechanistic Insight: ACCase is the enzyme responsible for catalyzing the first committed step in de novo fatty acid biosynthesis: the carboxylation of acetyl-CoA to malonyl-CoA. By inhibiting this enzyme, the compounds effectively halt the production of lipids essential for building and maintaining cell membranes, leading to growth cessation and eventual death of the susceptible grass species.[5][8] The selectivity arises from structural differences between the ACCase enzymes found in grasses versus those in broadleaf plants and other organisms.[6][7]

Quantitative Data: Biochemical studies have demonstrated that various cyclohexanedione derivatives are highly effective inhibitors of ACCase, particularly from grass species.[6][7][9]

| Compound Class | Target Organism | Inhibition Constant (K_i) | Reference |

| Cyclohexanediones | Grass Species | 0.02 to 1.95 µM | [6][7][9] |

| Cyclohexanediones | Broadleaf Plants | 53 µM to 2.2 mM | [6][9] |

Experimental Workflow: In Vitro ACCase Inhibition Assay

The following diagram outlines a standard workflow for assessing the inhibitory potential of a compound like 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione against ACCase.

Caption: Workflow for an in vitro radiolabeled ACCase inhibition assay.

Detailed Protocol: ACCase Inhibition Assay

-

Enzyme Extraction: Homogenize fresh, young leaf tissue from a susceptible grass species (e.g., maize) in a chilled extraction buffer containing protease inhibitors and DTT. Centrifuge to pellet debris and use the supernatant containing crude ACCase.

-

Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, enzyme extract, and the test compound (5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione) at various concentrations. Include a DMSO-only vehicle control and a positive control with a known ACCase inhibitor (e.g., sethoxydim).

-

Initiation: Start the enzymatic reaction by adding a mixture of ATP, MgCl₂, acetyl-CoA, and NaH¹⁴CO₃.

-

Incubation: Incubate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 10-15 minutes).

-

Termination: Stop the reaction by adding a small volume of strong acid (e.g., 6 M HCl). This protonates the unreacted bicarbonate, facilitating its removal as CO₂.

-

Detection: Transfer the acidified mixture to a scintillation vial and dry it under a stream of air or in a fume hood to remove all volatile ¹⁴CO₂. The acid-stable, radiolabeled product, [¹⁴C]malonyl-CoA, will remain.

-

Quantification: Add a scintillation cocktail and measure the incorporated radioactivity using a liquid scintillation counter.

-

Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the data to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Secondary Mechanism: Inhibition of p-Hydroxyphenylpyruvate Dioxygenase (HPPD)

A related class of cyclohexane-1,3-dione derivatives, the triketones, are known inhibitors of p-Hydroxyphenylpyruvate Dioxygenase (HPPD).[10] Given the structural similarities, this represents a plausible secondary or alternative mechanism of action.

Mechanistic Insight: HPPD is a key enzyme in the biosynthesis of plastoquinone, an essential cofactor for both photosynthetic electron transport and the biosynthesis of carotenoids. By inhibiting HPPD, the compound disrupts carotenoid production, leaving chlorophyll susceptible to photo-oxidation, which results in the characteristic "bleaching" of plant tissues.[10]

Quantitative Data: Studies on 2-acyl-cyclohexane-1,3-diones have shown potent inhibition of plant HPPD.[10]

| Compound | Structure | Apparent I₅₀ (µM) | Reference |

| 2-acyl-cyclohexane-1,3-dione (C₁₁ alkyl chain) | Triketone Analogue | 0.18 ± 0.02 | [10] |

| Sulcotrione (Commercial Herbicide) | Triketone | 0.25 ± 0.02 | [10] |

Part 2: Therapeutic Potential in Human Health

The same enzyme-inhibiting properties that make cyclohexane-1,3-diones effective herbicides also give them significant potential as therapeutic agents in human medicine.

Anticancer Activity

Derivatives of the cyclohexane-1,3-dione core have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including non-small-cell lung cancer (NSCLC).[11][12]

Mechanistic Insight: One of the primary anticancer mechanisms identified is the inhibition of receptor tyrosine kinases (RTKs), such as c-Met.[13][14] RTKs are critical components of signaling pathways that regulate cell growth, proliferation, and survival. Their overexpression or mutation is a hallmark of many cancers. By blocking the ATP-binding site of these kinases, cyclohexane-1,3-dione derivatives can shut down these pro-cancerous signaling cascades.[12]

Signaling Pathway: c-Met Kinase Inhibition

The diagram below illustrates the simplified c-Met signaling pathway and the point of inhibition.

Caption: Inhibition of the c-Met signaling pathway by a kinase inhibitor.

Evidence of Activity: Studies have shown that synthesized 1,2,4-triazine derivatives of cyclohexane-1,3-dione display potent c-Met enzymatic activity with IC₅₀ values in the nanomolar range (0.24 to 9.36 nM).[13]

Antimalarial Activity

The parasite that causes malaria, Plasmodium falciparum, relies on its own fatty acid synthesis (FAS-II) pathway, which is distinct from the human FAS-I pathway. The ACCase enzyme within the parasite's pathway presents a viable drug target.

Mechanistic Insight: Similar to the herbicidal mechanism, cyclohexane-1,3-dione derivatives can inhibit the Plasmodium ACCase, disrupting its ability to produce the fatty acids necessary for membrane formation and parasite replication.[9][15]

Evidence of Activity: A study on dimeric cyclohexane-1,3-dione oxime ethers demonstrated significant antiplasmodial activity.[9][15]

| Compound Class | Assay | Result | Reference |

| Dimeric 1,3-cyclohexanedione oximes | In vitro antiplasmodial | IC₅₀ range: 3-12 µM | [9][15] |

| Most Active Dimer | In vivo (P. berghei mouse model) | 45% reduction in parasitemia (48 mg/kg dose) | [9][15] |

Other Potential Biological Activities

The versatile cyclohexane-1,3-dione scaffold has been incorporated into molecules with a wide array of other biological effects, suggesting further avenues of investigation for the 5-(3,4-Dichlorophenyl) analogue.

-

Anti-inflammatory Activity: Certain derivatives have shown significant anti-inflammatory properties in animal models, with some compounds exhibiting better profiles and lower gastric ulceration incidence than reference drugs like indomethacin.[1][16]

-

Antibacterial Activity: Metal complexes and various derivatives of cyclohexane-1,3-dione have been screened and found to possess moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[17][18][19][20]

Part 3: Synthesis and Chemical Properties

The biological activity of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione is intrinsically linked to its chemical structure and synthesis.

General Synthetic Pathway: The synthesis of 5-aryl-cyclohexane-1,3-diones is typically achieved through a sequence involving a Michael addition followed by an intramolecular Claisen or Dieckmann condensation.[21][22]

Caption: Generalized synthetic scheme for 5-Aryl-cyclohexane-1,3-diones.

Key Chemical Property: Keto-Enol Tautomerism In solution, cyclohexane-1,3-dione and its derivatives exist as an equilibrium mixture of the diketo form and the more stable enol tautomer.[3][23] This enolic form is critical for biological activity, particularly in chelating metal ions within the active sites of enzymes like HPPD.[20] The acidity of the methylene protons (C2) also makes this scaffold a potent nucleophile for further synthetic modifications.

Conclusion and Future Directives

While direct, comprehensive biological data for 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione is not yet prevalent in the literature, a robust predictive analysis based on its structural class is possible. The evidence strongly suggests that this compound possesses significant potential as a dual-target herbicide (ACCase and HPPD) and holds promise as a scaffold for developing novel therapeutic agents in oncology and infectious diseases.

Recommendations for Future Research:

-

Direct Biological Screening: Perform in vitro assays to determine the IC₅₀ values of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione against plant ACCase, plant HPPD, a panel of human receptor tyrosine kinases (especially c-Met), and P. falciparum cultures.

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues with modifications to the dichlorophenyl ring to probe the electronic and steric requirements for optimal activity against each target.

-

In Vivo Efficacy: Advance promising candidates from in vitro screening to relevant plant greenhouse studies and animal models for cancer and malaria to assess efficacy and preliminary safety.

This technical guide serves as a foundational blueprint, grounded in established science, to direct and accelerate the investigation of this promising chemical entity.

References

-

Burton, J. D., et al. (1988). Cyclohexanedione Herbicides Are Selective and Potent Inhibitors of Acetyl-CoA Carboxylase from Grasses. Plant Physiology, 86(4), 983–986. [Link]

-

Wikipedia. (n.d.). 1,3-Cyclohexanedione. Retrieved from [Link]

- Google Patents. (1987). US4654073A - Cyclohexane-1,3-dione derivatives and their use for controlling undesirable plant growth.

-

Dayan, F. E., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Molecules, 27(17), 5649. [Link]

-

Gilbert, J., et al. (2010). Dimeric cyclohexane-1,3-dione oximes inhibit wheat acetyl-CoA carboxylase and show anti-malarial activity. Bioorganic & Medicinal Chemistry Letters, 20(15), 4611–4613. [Link]

-

Matthews, J. M. (1995). Cyclohexane-1,3-dione Oxime Ether Grass-Specific Herbicides and the Discovery of Butroxydim. Pesticide Science, 43(2), 105-113. [Link]

- Google Patents. (2011). WO2011067306A1 - Cyclohexane derivatives as inhibitors of acetyl-coa carboxylase (acc).

-

ResearchGate. (2010). Dimeric cyclohexane-1,3-dione oximes inhibit wheat acetyl-CoA carboxylase and show anti-malarial activity | Request PDF. [Link]

-

Lichtenthaler, H. K., et al. (1988). Cyclohexanedione Herbicides Are Selective and Potent Inhibitors of Acetyl-CoA Carboxylase from Grasses. Plant Physiology, 86(4), 983-6. [Link]

-

CABI Digital Library. (n.d.). cyclohexane and its functionally substituted derivatives. [Link]

-

Zaki, H. M., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 7(40), 35919–35934. [Link]

-

Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 97, 103667. [Link]

-

Ceylan-Unlusoy, M., et al. (2014). Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones. Drug Research, 64(2), 66–72. [Link]

-

ResearchGate. (2021). Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules | Request PDF. [Link]

- Google Patents. (2014).

-

Turan-Zitouni, G., et al. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 20(5), 9309–9325. [Link]

-

Turan-Zitouni, G., et al. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 20(5), 9309-9325. [Link]

-

Turan-Zitouni, G., et al. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 20(5), 9309-9325. [Link]

-

Sztanke, M., et al. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 27(23), 8207. [Link]

-

Zaki, H. M., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 7(40), 35919-35934. [Link]

-

ResearchGate. (2012). Discovery of cyclopentane- and cyclohexane-trans-1,3-diamines as potent melanin-concentrating hormone receptor 1 antagonists | Request PDF. [Link]

-

ResearchGate. (2024). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products | Request PDF. [Link]

-

StudyCorgi. (2022). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 5-(3-Chlorophenyl)cyclohexane-1,3-dione | 55579-71-0 | Benchchem [benchchem.com]

- 4. US4654073A - Cyclohexane-1,3-dione derivatives and their use for controlling undesirable plant growth - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cyclohexanedione Herbicides Are Selective and Potent Inhibitors of Acetyl-CoA Carboxylase from Grasses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2011067306A1 - Cyclohexane derivatives as inhibitors of acetyl-coa carboxylase (acc) - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Dimeric cyclohexane-1,3-dione oximes inhibit wheat acetyl-CoA carboxylase and show anti-malarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cabidigitallibrary.org [cabidigitallibrary.org]

- 18. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]

- 22. studycorgi.com [studycorgi.com]

- 23. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione: A Versatile Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cyclohexane-1,3-dione Scaffold

The cyclohexane-1,3-dione framework is a prominent structural motif in a multitude of biologically active compounds and natural products.[1] Its inherent reactivity and synthetic versatility make it a valuable precursor for the construction of diverse heterocyclic systems, including chromenones, xanthenones, and acridinediones.[1] The diketone functionality allows for a variety of chemical transformations, while the cyclohexane ring provides a flexible yet stable backbone that can be functionalized to modulate pharmacological activity. The introduction of a 5-aryl substituent, in this case, a 3,4-dichlorophenyl group, significantly influences the molecule's electronic properties and steric profile, offering a vector for tuning its biological interactions. This guide provides a comprehensive technical overview of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione, from its synthesis and chemical characteristics to the therapeutic potential of its derivatives.

Physicochemical Properties

While detailed experimental data for 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione is not extensively published, its fundamental properties can be established.

| Property | Value | Source |

| CAS Number | 27463-42-9 | [2][3] |

| Molecular Formula | C₁₂H₁₀Cl₂O₂ | [2] |

| Molecular Weight | 257.11 g/mol | [2] |

| Appearance | Likely a crystalline solid | Inferred from similar compounds[4] |

| Purity | Available up to ≥95% | [2] |

Synthesis of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione: A Mechanistic Approach

The synthesis of 5-aryl-cyclohexane-1,3-diones is commonly achieved through a Michael addition reaction followed by a Claisen condensation. This approach offers a convergent and efficient route to the target scaffold.

Proposed Synthetic Pathway

A plausible and well-established method for the synthesis of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione involves the reaction of 3,4-dichlorobenzaldehyde with a suitable malonate derivative, followed by cyclization. A more direct and convergent approach, however, is the Michael addition of a malonate equivalent to a chalcone precursor.

Diagram 1: Proposed Synthesis of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione

Sources

An In-depth Technical Guide to 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione: From a Latent Intermediate to a Precursor for Bioactive Molecules

This guide provides a comprehensive technical overview of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione, a pivotal intermediate in the synthesis of diverse bioactive compounds. We will delve into its discovery and historical context, synthetic methodologies, and its crucial role in the development of agrochemicals and, more recently, therapeutic agents. This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry, offering expert insights into the causality behind experimental choices and the logical framework for its application.

Introduction and Physicochemical Properties

5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione is a cyclic diketone with the chemical formula C₁₂H₁₀Cl₂O₂.[1] While not extensively studied as a standalone bioactive molecule, its significance lies in its versatile scaffold, which serves as a foundational building block for more complex chemical entities. The presence of the dichlorophenyl moiety and the reactive cyclohexane-1,3-dione ring system makes it a valuable precursor in organic synthesis.

Table 1: Physicochemical Properties of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione

| Property | Value | Source |

| CAS Number | 27463-42-9 | [1] |

| Molecular Formula | C₁₂H₁₀Cl₂O₂ | [1] |

| Molecular Weight | 257.11 g/mol | [1] |

| Appearance | Likely a solid | Inferred |

| Solubility | Soluble in organic solvents | Inferred |

Discovery and Historical Context: A Tale of Two Applications

The history of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione is not marked by a singular, celebrated discovery but rather by its emergence as a key intermediate in two distinct fields of chemical research: agrochemicals and pharmaceuticals.

Early Roots in Herbicide Development

The broader class of 5-phenyl substituted cyclohexane-1,3-dione derivatives gained prominence in the early 1980s through patents detailing their herbicidal properties.[2][3][4][5][6] These compounds were developed to selectively control grasses in broad-leaved crops. The general structure, featuring a substituted phenyl ring at the 5-position of a cyclohexane-1,3-dione core, was found to be effective for this purpose. While these patents do not specifically single out the 3,4-dichloro substitution, they lay the groundwork for the synthesis and application of a wide array of such compounds, suggesting that 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione was likely synthesized during this era as part of broader structure-activity relationship (SAR) studies in the agrochemical industry.

A Modern Renaissance in Medicinal Chemistry

More recently, 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione has found a renewed purpose in the field of medicinal chemistry as a precursor for the synthesis of novel therapeutic agents. Specifically, it is a key starting material for creating 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-thione derivatives, which have demonstrated significant anti-inflammatory activity.[7][8] This shift in application highlights the enduring utility of the cyclohexane-1,3-dione scaffold in generating molecules with diverse biological activities.

Synthetic Methodologies: The Michael Addition as a Cornerstone

The primary route for the synthesis of 5-arylcyclohexane-1,3-diones, including the 3,4-dichlorophenyl variant, is the Michael addition reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of organic synthesis.

General Synthetic Pathway

The synthesis typically involves the conjugate addition of a nucleophile, such as malonic ester, to an α,β-unsaturated ketone, followed by an intramolecular Dieckmann condensation. A subsequent hydrolysis and decarboxylation yield the desired 5-substituted cyclohexane-1,3-dione.

Caption: Workflow for the synthesis of bioactive 1,3,4-oxadiazole derivatives.

Mechanism of Action of 1,3,4-Oxadiazole Derivatives

The anti-inflammatory effects of the 1,3,4-oxadiazole derivatives synthesized from 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione are believed to be mediated through the inhibition of key inflammatory pathways. While the exact molecular targets for these specific compounds are still under investigation, the broader class of 1,3,4-oxadiazoles has been shown to exhibit anti-inflammatory activity through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes. [9] Table 2: Anti-inflammatory Activity of Selected 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones

| Compound | Inhibition of Carrageenan-Induced Edema (%) | Ulcerogenic Activity | Source |

| 5b | 57.8 | Low | [7] |

| 5f | 55.2 | Low | [7] |

| 5i | 54.1 | Low | [7] |

| 5p | 53.9 | Low | [7] |

| 5r | 53.6 | Low | [7] |

| Indomethacin (Reference) | 60.2 | High | [7] |

The data indicates that several derivatives exhibit potent anti-inflammatory effects comparable to the standard drug indomethacin, but with a significantly lower incidence of gastric ulceration, a common side effect of traditional nonsteroidal anti-inflammatory drugs (NSAIDs). [7]This favorable safety profile makes these compounds promising leads for further drug development.

Conclusion and Future Perspectives

5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione exemplifies the crucial role of seemingly simple chemical intermediates in driving innovation across different scientific disciplines. Its journey from a component of potential herbicides to a key building block for modern anti-inflammatory agents underscores the importance of fundamental organic synthesis. The versatility of its scaffold, combined with the favorable biological activities of its derivatives, ensures that 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione will continue to be a molecule of interest for synthetic and medicinal chemists. Future research will likely focus on elucidating the precise molecular targets of its downstream derivatives and optimizing their pharmacological properties to develop safer and more effective therapeutic agents.

References

- Herbicidal cyclohexane-1,3-dione derivatives.

- 5-phenyl substituted cyclohexane-1,3-dione derivatives.

- Process for the preparation of herbicide derivatives of cyclohexane-1,3-dione-5-phenyl substituted and herbicide compositions thereof.

-

Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones. Drug Res (Stuttg). 2014 Feb;64(2):66-72. [Link]

-

Synthesis, spectral characterization, and biological studies of 3,5-disubstituted- 1,3,4-oxadiazole-2(3H)-thione derivatives. Turkish Journal of Chemistry. 2021; 45: 469-482. [Link]

- Herbicidal cyclohexane-1,3-dione derivatives.

-

Herbicidal cyclohexane-1,3-dione derivatives. European Patent Office. [Link]

-

Herbicidal cyclohexane-1,3-dione derivatives. European Publication Server. [Link]

-

New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. Molecules. 2021; 26(23): 7243. [Link]

Sources

- 1. 5-(3,4-DICHLOROPHENYL)CYCLOHEXANE-1,3-DIONE | 27463-42-9 [chemicalbook.com]

- 2. PT76161A - Process for the preparation of herbicide derivatives of cyclohexane-1,3-dione-5-phenyl substituted and herbicide compositions thereof - Google Patents [patents.google.com]

- 3. CA1203544A - 5-phenyl substituted cyclohexane-1,3-dione derivatives - Google Patents [patents.google.com]

- 4. Herbicidal cyclohexane-1,3-dione derivatives - Patent 0080301 [data.epo.org]

- 5. EP0125094A3 - Herbicidal cyclohexane-1,3-dione derivatives - Google Patents [patents.google.com]

- 6. data.epo.org [data.epo.org]

- 7. Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 9. mdpi.com [mdpi.com]

Tautomerism in 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione

An In-Depth Technical Guide to the Tautomeric Equilibrium of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomerism in 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione, a substituted cyclic β-dicarbonyl compound. For researchers, scientists, and professionals in drug development, understanding the tautomeric distribution of such molecules is critical, as different tautomers can exhibit distinct physicochemical properties, biological activities, and metabolic fates. This document delineates the structural basis for tautomerism in this specific molecule, outlines detailed experimental protocols for its characterization using spectroscopic and computational methods, and discusses the anticipated effects of the dichlorophenyl substituent and solvent environment on the equilibrium.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism, the chemical equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications for medicinal chemistry and materials science.[1] For β-dicarbonyl compounds such as cyclohexane-1,3-dione derivatives, the most prevalent form of tautomerism is the keto-enol equilibrium. The position of this equilibrium is highly sensitive to a variety of factors including the electronic and steric nature of substituents, solvent polarity, temperature, and pH.[2][3][4] The distinct electronic and structural characteristics of the keto and enol forms mean that one tautomer may bind to a biological target with significantly higher affinity than the other, or exhibit more favorable absorption, distribution, metabolism, and excretion (ADME) properties.

The subject of this guide, 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione, is a molecule of interest due to the prevalence of the cyclohexane-1,3-dione scaffold in biologically active compounds, including herbicides, pesticides, and potential therapeutics.[5][6][7][8] The electron-withdrawing nature of the 3,4-dichlorophenyl substituent is expected to influence the acidity of the α-protons and thereby the position of the tautomeric equilibrium. A thorough understanding of its tautomeric behavior is therefore a prerequisite for its development in any application.

Structural Analysis of Tautomeric Forms

5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione can exist in equilibrium between its diketo form and two possible enol forms. Unlike acyclic β-dicarbonyls, the cyclic structure of cyclohexane-1,3-diones prevents the formation of a stabilizing intramolecular hydrogen bond in the enol tautomer.[5] Instead, stabilization of the enol form is often achieved through intermolecular hydrogen bonding, leading to the formation of dimers or complexes with solvent molecules.[9]

The tautomeric equilibrium for 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione is depicted below.

Caption: Tautomeric equilibrium of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione.

The electron-withdrawing 3,4-dichlorophenyl group at the 5-position is anticipated to have a significant electronic effect on the cyclohexane-1,3-dione ring, potentially influencing the relative stability of the tautomers.[10][11][12][13]

Experimental Characterization of Tautomeric Equilibrium

A multi-pronged approach employing various analytical techniques is essential for the unambiguous characterization of the tautomeric equilibrium of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione.

Synthesis

The synthesis of 5-arylcyclohexane-1,3-diones is well-established. A common method involves the Michael addition of a malonic ester to an α,β-unsaturated ketone, followed by cyclization, hydrolysis, and decarboxylation.[14] For the title compound, a plausible synthetic route is the reaction of 3-(3,4-dichlorophenyl)propenoic acid ester with acetone dicarboxylate, followed by cyclization and decarboxylation. An alternative is the Knoevenagel condensation of 3,4-dichlorobenzaldehyde with dimedone, although this would yield a different substitution pattern.[15] A more direct synthesis involves the reaction of 3,4-dichlorobenzaldehyde with two equivalents of a ketone like acetone, followed by cyclization.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for the quantitative analysis of tautomeric mixtures in solution, as the keto-enol exchange is typically slow on the NMR timescale.[4][17]

Experimental Protocol:

-

Sample Preparation: Prepare solutions of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione (approx. 10-20 mg/mL) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, methanol-d₄).

-

¹H NMR Spectroscopy: Acquire ¹H NMR spectra for each solution. The diketo form will show a characteristic signal for the C2 methylene protons, while the enol form will exhibit a vinyl proton signal. The integration of these respective signals allows for the determination of the keto-enol ratio.

-

¹³C NMR Spectroscopy: Acquire ¹³C NMR spectra to further confirm the presence of both tautomers. The diketo form will show two carbonyl carbon signals, while the enol form will have signals corresponding to a carbonyl carbon and two sp² carbons of the enol moiety.

-

Variable Temperature NMR: Conduct variable temperature NMR studies to assess the thermodynamic parameters (ΔH° and ΔS°) of the tautomeric equilibrium.

Data Presentation:

| Solvent | Dielectric Constant (ε) | % Keto | % Enol |

| Chloroform-d | 4.8 | (Expected High) | (Expected Low) |

| Acetone-d₆ | 21 | (Expected Intermediate) | (Expected Intermediate) |

| DMSO-d₆ | 47 | (Expected Low) | (Expected High) |

| Methanol-d₄ | 33 | (Expected Low) | (Expected High) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study keto-enol equilibria due to the different chromophores present in each tautomer.[1][18] The enol form, with its conjugated system, typically absorbs at a longer wavelength than the non-conjugated diketo form.[19][20]

Experimental Protocol:

-

Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) of the compound in solvents of varying polarity (e.g., hexane, acetonitrile, ethanol).

-

Spectral Acquisition: Record the UV-Vis absorption spectra for each solution over a range of approximately 200-400 nm.[21]

-

Data Analysis: The appearance of distinct absorption bands or shifts in the absorption maximum (λ_max) with changes in solvent polarity can be correlated with the position of the tautomeric equilibrium.

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information of the tautomeric form present in the solid state.[22]

Experimental Protocol:

-

Crystallization: Grow single crystals of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione from various solvents.

-

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve and refine the crystal structure to determine the precise atomic positions and confirm the tautomeric form.

Computational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), is a valuable tool for investigating the relative stabilities of tautomers and the transition states connecting them.[23][24]

Methodology:

-

Model Building: Construct 3D models of the diketo and enol tautomers of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione.

-

Geometry Optimization: Perform geometry optimizations for each tautomer in the gas phase and in various solvent environments using a continuum solvation model (e.g., PCM, SMD). A suitable level of theory would be B3LYP with a 6-31+G(d,p) basis set.

-

Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermodynamic data (enthalpy, Gibbs free energy).

-